REACTION_CXSMILES
|
O.[N:2]1(C(OCC2C=CC=CC=2)=O)[CH2:7][CH2:6][CH:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[H][H].CO>CCOC(C)=O.[Pd]>[NH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
243.7 g
|
Type
|
reactant
|
Smiles
|
N1(CCC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
243.7 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1.706 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
Mixture was stirred under a hydrogen atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed via N2/vacuum cycles (3×)
|
Type
|
STIRRING
|
Details
|
mixture was stirred for a further 3.5 h
|
Duration
|
3.5 h
|
Type
|
DISSOLUTION
|
Details
|
dissolution of precipitate
|
Type
|
FILTRATION
|
Details
|
then filtered through celite
|
Type
|
WASH
|
Details
|
washing through with methanol
|
Type
|
CONCENTRATION
|
Details
|
Filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil
|
Type
|
ADDITION
|
Details
|
with a slight suspension of a white solid, 138.6 g
|
Type
|
CUSTOM
|
Details
|
Solid removed by filtration
|
Type
|
WASH
|
Details
|
washed with minimal EtOAc
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |